

In-Depth Technical Guide: Physicochemical Properties of Neo Spiramycin I-d3

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Compound of Interest

Compound Name: Neo Spiramycin I-d3

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This document provides a concise technical overview of the molecular properties of **Neo Spiramycin I-d3**, a deuterated analog of the macrolide antibiotic Neo Spiramycin I. The inclusion of deuterium isotopes is a common strategy in drug development to alter pharmacokinetic properties, and a precise understanding of its impact on molecular weight is critical for analytical and metabolic studies.

Data Presentation: Molecular Weight and Formula

The fundamental physicochemical characteristics of **Neo Spiramycin I-d3** are summarized below. The substitution of three hydrogen atoms with deuterium results in a corresponding increase in the molecule's mass.

Compound	Molecular Formula	Molecular Weight (g/mol)
Neo Spiramycin I	C ₃₆ H ₆₂ N ₂ O ₁₁	698.9[1][2][3][4]
Neo Spiramycin I-d3	C ₃₆ H ₅₉ D ₃ N ₂ O ₁₁	701.9[5][6][7]

Experimental Protocols

Not Applicable: The molecular weight of **Neo Spiramycin I-d3** is a calculated value based on its established molecular formula. This value is determined by summing the atomic masses of

the constituent atoms (Carbon, Hydrogen, Deuterium, Nitrogen, and Oxygen). As this is a theoretical calculation based on a known chemical structure, experimental protocols for its determination are not relevant in this context.

Signaling Pathways and Workflows

Not Applicable: The determination of a molecule's weight from its chemical formula does not involve biological signaling pathways or experimental workflows. Therefore, a visual representation using Graphviz is not applicable to the scope of this technical guide.

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References

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